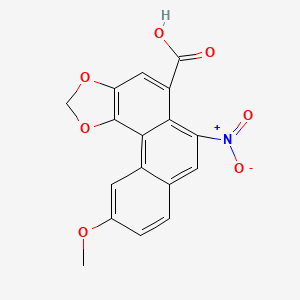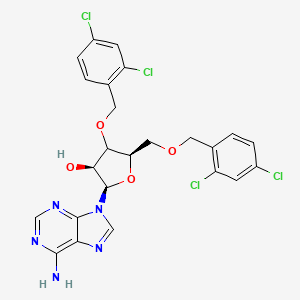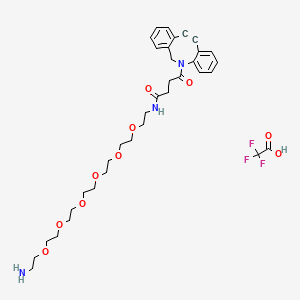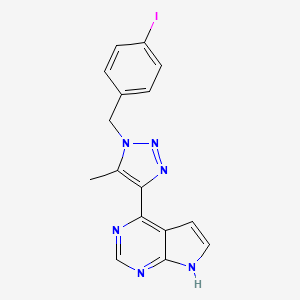
Jak1-IN-9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Jak1-IN-9 is a selective inhibitor of Janus kinase 1 (JAK1), a member of the Janus kinase family. Janus kinase 1 plays a critical role in cytokine-mediated signaling pathways, which are involved in various inflammatory and autoimmune responses, as well as certain cancers. Inhibition of Janus kinase 1 is considered a promising therapeutic strategy for treating diseases related to these pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Jak1-IN-9 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route often starts with the preparation of a core scaffold, followed by the introduction of specific functional groups that confer selectivity and potency towards Janus kinase 1. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring consistency and quality. This process may include the use of automated reactors, continuous flow systems, and stringent quality control measures to meet regulatory standards. The industrial production methods aim to maximize efficiency while minimizing waste and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Jak1-IN-9 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: this compound can be reduced to form reduced derivatives.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while reduction may yield reduced derivatives with different pharmacological profiles.
Wissenschaftliche Forschungsanwendungen
Jak1-IN-9 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of Janus kinase inhibitors.
Biology: Employed in cellular and molecular biology studies to investigate the role of Janus kinase 1 in cytokine signaling pathways.
Medicine: Explored as a potential therapeutic agent for treating inflammatory and autoimmune diseases, as well as certain cancers.
Industry: Utilized in the development of new drugs targeting Janus kinase 1 and related pathways.
Wirkmechanismus
Jak1-IN-9 exerts its effects by selectively inhibiting Janus kinase 1. The inhibition of Janus kinase 1 prevents the phosphorylation and activation of signal transducer and activator of transcription (STAT) proteins, which are critical mediators of cytokine signaling. By blocking this pathway, this compound can modulate immune responses and reduce inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Jak1-IN-8: Another selective inhibitor of Janus kinase 1 with a similar mechanism of action.
Jak1-IN-10: A compound with structural similarities to Jak1-IN-9 but with different pharmacokinetic properties.
Tofacitinib: A non-selective Janus kinase inhibitor that targets multiple Janus kinase family members, including Janus kinase 1.
Uniqueness
This compound is unique in its high selectivity for Janus kinase 1, which reduces the likelihood of off-target effects compared to non-selective inhibitors like tofacitinib. This selectivity makes this compound a valuable tool for studying the specific role of Janus kinase 1 in various biological processes and for developing targeted therapies with fewer side effects.
Eigenschaften
Molekularformel |
C16H13IN6 |
|---|---|
Molekulargewicht |
416.22 g/mol |
IUPAC-Name |
4-[1-[(4-iodophenyl)methyl]-5-methyltriazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C16H13IN6/c1-10-14(15-13-6-7-18-16(13)20-9-19-15)21-22-23(10)8-11-2-4-12(17)5-3-11/h2-7,9H,8H2,1H3,(H,18,19,20) |
InChI-Schlüssel |
YSYLJMXLXOALSO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=NN1CC2=CC=C(C=C2)I)C3=C4C=CNC4=NC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


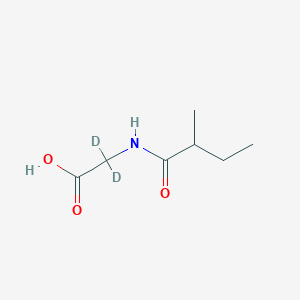
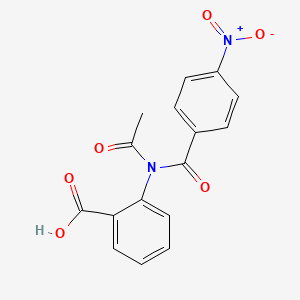
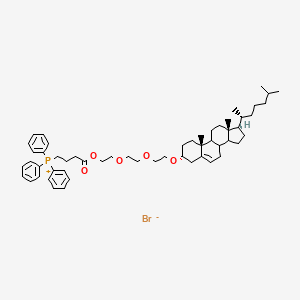
![4-amino-1-[(2R,3S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12410364.png)
![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12410374.png)
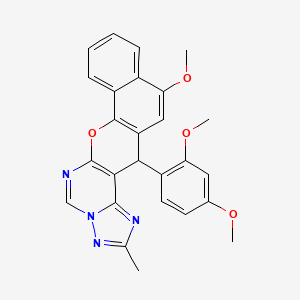
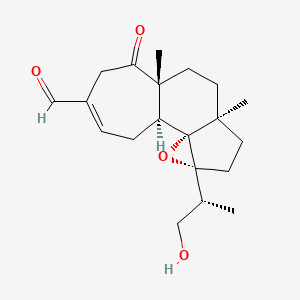

![(2S)-4,5,5,5-tetradeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trideuteriomethyl)pentanoic acid;hydrate](/img/structure/B12410389.png)
